molecular formula C10H12FN3Na3O15P3 B12422867 T-705RTP (sodium)

T-705RTP (sodium)

Cat. No.: B12422867
M. Wt: 595.10 g/mol
InChI Key: CFMWUTASDBAFHM-WWLFAJFDSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

T-705RTP (sodium) is the triphosphate form of favipiravir, an antiviral compound primarily known for its activity against RNA viruses. Favipiravir is converted into T-705RTP within cells, where it mimics natural nucleotides and inhibits RNA-dependent RNA polymerase, a key enzyme in viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of T-705RTP (sodium) involves the phosphorylation of favipiravir. The process typically includes the following steps:

Industrial Production Methods: Industrial production of T-705RTP (sodium) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

T-705RTP (sodium) has a wide range of applications in scientific research:

Mechanism of Action

T-705RTP (sodium) exerts its antiviral effects by inhibiting RNA-dependent RNA polymerase (RdRp). Upon entry into the cell, favipiravir is converted into T-705RTP, which mimics natural nucleotides. This incorporation into the viral RNA chain leads to premature termination of RNA synthesis, effectively halting viral replication. The compound is selective for viral polymerases and does not significantly affect host cell DNA or RNA synthesis .

Comparison with Similar Compounds

Comparison:

    T-705RTP vs. T-1105 and T-1106: While all three compounds exhibit antiviral activity, T-705RTP is unique in its specific inhibition of RNA-dependent RNA polymerase.

T-705RTP (sodium) stands out due to its potent and selective inhibition of viral RNA polymerase, making it a valuable compound in antiviral research and drug development.

Properties

Molecular Formula

C10H12FN3Na3O15P3

Molecular Weight

595.10 g/mol

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15FN3O15P3.3Na/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21);;;/q;3*+1/p-3/t3-,6-,7-,10-;;;/m1.../s1

InChI Key

CFMWUTASDBAFHM-WWLFAJFDSA-K

Isomeric SMILES

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+].[Na+].[Na+]

Origin of Product

United States

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